molecular formula C24H24N4O3S B12447323 N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B12447323
M. Wt: 448.5 g/mol
InChI Key: WXCSUWYEXFZGAU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound with a unique structure that includes a phthalazine ring, a sulfonamide group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multiple steps, including the formation of the phthalazine ring, the introduction of the sulfonamide group, and the attachment of the hydroxyethyl side chain. Common synthetic routes may involve:

    Formation of the Phthalazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the phthalazine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Hydroxyethyl Side Chain: This can be accomplished through nucleophilic substitution reactions, where the hydroxyethyl group is introduced using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The hydroxyethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)ethylenediamine: This compound shares the hydroxyethyl group but lacks the complex phthalazine and sulfonamide structures.

    N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: Similar in having a hydroxyethyl group but differs significantly in its overall structure and functional groups.

Uniqueness

N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is unique due to its combination of a phthalazine ring, sulfonamide group, and hydroxyethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C24H24N4O3S/c1-16-7-3-6-10-21(16)26-24-20-9-5-4-8-19(20)23(27-28-24)18-12-11-17(2)22(15-18)32(30,31)25-13-14-29/h3-12,15,25,29H,13-14H2,1-2H3,(H,26,28)

InChI Key

WXCSUWYEXFZGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)NCCO

Origin of Product

United States

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